11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
11-(2,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C21H20Cl2N2O and its molecular weight is 387.3g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as benzodiazepines, primarily target gamma-aminobutyric acid (gaba) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, contributing to effects such as sedation, muscle relaxation, and anxiolytic activity .
Biochemical Pathways
Benzodiazepines are known to affect the gabaergic pathway, enhancing the inhibitory effect of gaba neurotransmission . This can lead to downstream effects such as reduced anxiety, sedation, and muscle relaxation.
Pharmacokinetics
It is known that benzodiazepines are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The half-life can vary significantly among different benzodiazepines .
Result of Action
Benzodiazepines, which share a similar structure, typically result in decreased neuronal excitability and reduced transmission of nerve signals in the brain . This can lead to effects such as sedation, muscle relaxation, and reduced anxiety.
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O/c1-21(2)10-17-19(18(26)11-21)20(13-8-7-12(22)9-14(13)23)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWFYZHFDCGFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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